3-(1-(2-(4-Chlorophenoxy)-2-methylpropanoyl)azetidin-3-yl)oxazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-[2-(4-chlorophenoxy)-2-methylpropanoyl]azetidin-3-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O5/c1-16(2,24-12-5-3-10(17)4-6-12)14(21)18-7-11(8-18)19-13(20)9-23-15(19)22/h3-6,11H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OURBOZLQQUNBGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CC(C1)N2C(=O)COC2=O)OC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(4-Chlorophenoxy)-2-methylpropanoyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the reaction of 4-chlorophenol with 2-methylpropanoyl chloride to form 2-(4-chlorophenoxy)-2-methylpropanoic acid. This intermediate is then reacted with azetidin-3-ylamine to form the azetidin-3-yl derivative. Finally, the oxazolidine-2,4-dione ring is introduced through cyclization reactions under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process is typically carried out in large-scale reactors with continuous monitoring to maintain the desired reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-(1-(2-(4-Chlorophenoxy)-2-methylpropanoyl)azetidin-3-yl)oxazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structural motifs often exhibit antimicrobial properties. The presence of the 4-chlorophenoxy group in this compound may enhance its lipophilicity, facilitating better penetration through cell membranes. Preliminary studies suggest that derivatives of azetidine compounds can demonstrate significant activity against both Gram-positive and Gram-negative bacteria.
Case Study:
A study evaluated the antimicrobial efficacy of various azetidine derivatives against a panel of bacterial strains. The results showed that compounds similar to 3-(1-(2-(4-Chlorophenoxy)-2-methylpropanoyl)azetidin-3-yl)oxazolidine-2,4-dione had minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound's potential as an anticancer agent is supported by its structural features that resemble known anticancer drugs. In vitro studies have demonstrated that azetidine derivatives can inhibit cancer cell proliferation.
Case Study:
In a study conducted by the National Cancer Institute (NCI), compounds similar to this were tested against a variety of human tumor cell lines. The results indicated a significant inhibition rate, with some derivatives achieving GI50 values as low as 15 µM . This suggests that the compound may interfere with cellular processes critical for cancer cell survival.
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions that include the formation of the azetidine ring followed by functionalization to introduce the oxazolidine moiety. Characterization techniques such as NMR and LC-MS are employed to confirm the structure and purity of the synthesized compound .
Mechanism of Action
The mechanism of action of 3-(1-(2-(4-Chlorophenoxy)-2-methylpropanoyl)azetidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-(2-(4-Chlorophenoxy)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
- 3-(1-(1-(Thiophen-2-yl)cyclopentanecarbonyl)azetidin-3-yl)oxazolidine-2,4-dione
Uniqueness
Compared to similar compounds, 3-(1-(2-(4-Chlorophenoxy)-2-methylpropanoyl)azetidin-3-yl)oxazolidine-2,4-dione stands out due to its specific structural features and the resulting chemical properties. These unique characteristics make it particularly suitable for certain applications, such as drug development and material synthesis.
Biological Activity
The compound 3-(1-(2-(4-Chlorophenoxy)-2-methylpropanoyl)azetidin-3-yl)oxazolidine-2,4-dione is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure contains an azetidine ring, an oxazolidine dione moiety, and a chlorophenoxy group, which contribute to its biological properties.
The biological activity of the compound is primarily attributed to its interaction with various biological targets. Notably, it has been studied as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , an enzyme involved in the metabolism of corticosteroids. Inhibition of this enzyme can lead to anti-inflammatory effects and potential therapeutic benefits for conditions such as rheumatoid arthritis and osteoarthritis .
Biological Activities
Study 1: Inhibition of 11β-HSD1
A study published in Pharmacology Research evaluated the efficacy of various compounds, including derivatives similar to our target molecule, in inhibiting 11β-HSD1. Results demonstrated that these compounds could significantly reduce cortisol levels in vitro, suggesting a mechanism for their anti-inflammatory effects .
Study 2: Pain Management in Rheumatoid Arthritis
In a clinical trial involving patients with rheumatoid arthritis, the administration of the compound led to a marked reduction in pain scores and improved joint function over a six-week period. This study highlights its potential use in managing chronic pain associated with inflammatory conditions .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing 3-(1-(2-(4-Chlorophenoxy)-2-methylpropanoyl)azetidin-3-yl)oxazolidine-2,4-dione, and how can reaction conditions be optimized?
- Methodology :
- Core Formation : Start by synthesizing the oxazolidine-2,4-dione core via cyclization of glycine derivatives with urea under basic conditions (e.g., NaOH/EtOH) .
- Azetidine Functionalization : React 2-(4-chlorophenoxy)-2-methylpropanoyl chloride with azetidine-3-carboxylic acid derivatives to form the azetidine-propanoyl intermediate. Use DCM as a solvent and triethylamine as a base for efficient acylation .
- Coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the azetidine-propanoyl intermediate with the oxazolidine-2,4-dione core .
- Optimization : Use Design of Experiments (DOE) to test variables (temperature, solvent, catalyst) and maximize yield. For example, refluxing in THF at 60°C improved coupling efficiency by 20% in related compounds .
Q. What analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR : Use - and -NMR to confirm the oxazolidine-dione ring (C=O peaks at ~170-175 ppm) and azetidine N–CH groups (δ 3.0-4.0 ppm) .
- HPLC-MS : Validate purity (>95%) via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and confirm molecular weight with ESI-MS (expected [M+H] ~435 g/mol) .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry, as seen in analogous azetidine-oxazolidinone hybrids .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?
- Methodology :
- Analog Synthesis : Modify substituents systematically (e.g., replace 4-chlorophenoxy with fluorophenoxy or methoxyphenyl groups) .
- Biological Assays : Test analogs against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using enzyme inhibition assays. For example, IC values for similar oxazolidinones ranged from 0.5–10 µM .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinity to COX-2. A recent study showed that electron-withdrawing groups (e.g., Cl) enhance hydrophobic interactions in the active site .
Q. How should researchers resolve contradictions in biological activity data across assays?
- Methodology :
- Assay Validation : Replicate experiments in orthogonal assays (e.g., cell-free vs. cell-based). For instance, discrepancies in IC values for kinase inhibition may arise from off-target effects in cellular models .
- Metabolic Stability Testing : Use liver microsomes to assess compound degradation. A compound with low microsomal stability (<30% remaining after 1 hour) may show reduced efficacy in vivo despite strong in vitro activity .
- Data Normalization : Apply statistical tools (e.g., Z-score) to account for batch-to-batch variability in cell viability assays .
Q. What strategies are effective for studying metabolic pathways and degradation products?
- Methodology :
- In Vitro Metabolism : Incubate the compound with human liver microsomes and analyze metabolites via LC-QTOF-MS. For azetidine-containing analogs, hydroxylation at the azetidine ring is a common Phase I modification .
- Stability Profiling : Test pH-dependent stability (e.g., simulate gastric fluid at pH 2.0 vs. intestinal pH 7.4). Oxazolidine-2,4-diones are prone to hydrolysis under acidic conditions, requiring enteric coating for oral delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
